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These application notes provide a comprehensive overview of the use of Nickel(II) Oxide
(NiO), a p-type semiconductor, in the development of chemiresistive gas sensors.[1][2] NiO-

based sensors are gaining significant attention due to their high sensitivity, excellent chemical

stability, and cost-effectiveness, making them promising candidates for a wide range of

applications, including environmental monitoring, industrial safety, and medical diagnostics.[1]

[2] This document outlines the fundamental sensing mechanism, key performance metrics for

various target gases, detailed experimental protocols for sensor fabrication and testing, and

illustrative diagrams to facilitate understanding.

Introduction to NiO for Gas Sensing
Nickel oxide is a metal oxide semiconductor with a wide bandgap (3.6–4.0 eV).[2][3] Its p-type

semiconducting nature, where holes are the majority charge carriers, dictates its gas sensing

behavior.[2] The sensing mechanism relies on the change in electrical resistance of the NiO

material upon interaction with target gas molecules at elevated operating temperatures.[4] The

nanostructure of NiO plays a crucial role in its sensing performance, with morphologies like

nanoparticles, nanowires, and nanosheets offering a high surface-area-to-volume ratio, which

enhances gas adsorption and sensitivity.[1][5]
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The gas sensing mechanism of p-type semiconductors like NiO is primarily based on the

modulation of the width of the hole accumulation layer (HAL) at the surface of the material.[4]

[6]

In Air (Baseline Resistance): When the NiO sensor is in an air atmosphere at an elevated

temperature, oxygen molecules adsorb onto the surface. These adsorbed oxygen molecules

capture electrons from the valence band of the NiO, creating holes and forming ionized oxygen

species (O²⁻, O⁻, or O²⁻ depending on the temperature). This process leads to the formation of

a hole accumulation layer at the surface, which decreases the overall resistance of the sensor.

This stabilized resistance in the air is considered the baseline resistance (Ra).

Exposure to Reducing Gases (e.g., H₂S, VOCs, CO, NH₃): Upon exposure to a reducing gas,

the gas molecules react with the pre-adsorbed oxygen ions on the NiO surface. This reaction

releases the trapped electrons back to the valence band, leading to a recombination of holes.

The decreased hole concentration in the accumulation layer increases the sensor's resistance

(Rg).

Exposure to Oxidizing Gases (e.g., NO₂): Conversely, when exposed to an oxidizing gas like

NO₂, the gas molecules can directly adsorb on the sensor surface and capture electrons from

the valence band. This further increases the concentration of holes in the accumulation layer,

resulting in a decrease in the sensor's resistance (Rg).

The sensor response is typically defined as the ratio of the resistance in the target gas to the

resistance in air (Rg/Ra) for reducing gases and (Ra/Rg) for oxidizing gases.
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Figure 1: Gas Sensing Mechanism of p-type NiO

In Air In Reducing Gas (e.g., VOCs, H₂S) In Oxidizing Gas (e.g., NO₂)
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Caption: Figure 1: Gas Sensing Mechanism of p-type NiO.

Performance of NiO-Based Gas Sensors
The performance of NiO gas sensors is evaluated based on several key parameters. The

following tables summarize the performance of various NiO-based sensors for the detection of

different gases as reported in the literature.
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Target
Gas

Concent
ration
(ppm)

Operati
ng
Temp.
(°C)

Respon
se
(Rg/Ra)

Respon
se Time
(s)

Recover
y Time
(s)

NiO
Morphol
ogy/Typ
e

Referen
ce

Ethanol 5 350 1.5 < 80 < 120

Thick

Film (~10

µm)

[7][8]

Isobutyle

ne

Not

Specified
350

Max

Respons

e

< 80 < 120

Thick

Film (~10

µm)

[7]

Various

VOCs
5 350 - < 80 < 120

Thick

Film (~10

µm)

[7][8]

Ethanol 1000 250 High - -
Nanopart

icles
[9]

Acetone 1000 250 High - -
Nanopart

icles
[9]

Hydrogen Sulfide (H₂S) Detection
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Concentr
ation
(ppm)

Operating
Temp.
(°C)

Respons
e (Rg/Ra)

Respons
e Time (s)

Recovery
Time (s)

NiO
Morpholo
gy/Type

Referenc
e

10 150
Max

Response
4 58

Nanoparticl

es (with

surfactant)

[10]

10 150
Max

Response
10 64

Nanoparticl

es (without

surfactant)

[10]

100 150 High - -

Nanoparticl

es (11.5

nm)

[11]

50-500
Room

Temp

75.01%

(max)
- -

NiO-CuO

Nanocomp

osite

[12]

Nitrogen Dioxide (NO₂) Detection
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Concentr
ation
(ppb)

Operating
Temp.
(°C)

Respons
e

Respons
e Time (s)

Recovery
Time (s)

NiO
Morpholo
gy/Type

Referenc
e

800 100 28.25% - -
NiO/N-rGO

Nanohybrid
[3]

< 1000 100 High - -
NiO/N-rGO

Nanohybrid
[3]

20,000 (20

ppm)

Room

Temp
12.42 Long -

NiO with Ni

vacancies
[13]

10,000 (10

ppm)
200 16.06 < 30 < 30

WO₃

modified

flower-like

NiO

[14]

350,000

(350 ppm)
150 67% - -

Sputtered

Thin Film

(150 nm)

[15]

Other Gases (CO, NH₃, H₂)

Target
Gas

Concent
ration
(ppm)

Operati
ng
Temp.
(°C)

Respon
se

Respon
se Time
(s)

Recover
y Time
(s)

NiO
Morphol
ogy/Typ
e

Referen
ce

CO 5 250 High - -

Flake-

flower

NiO

[16]

NH₃ 10 100 Low - -

NiO/N-

rGO

Nanohyb

rid

[3]

H₂ 30 225 Excellent - -

Porous

Nanoshe

et

[16]
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Experimental Protocols
Synthesis of NiO Nanomaterials (Hydrothermal Method)
This protocol describes a general procedure for synthesizing NiO nanostructures, which can be

adapted to produce various morphologies like nanosheets or flake-flowers.[10][16][17]

Materials:

Nickel salt precursor (e.g., Nickel Chloride (NiCl₂·6H₂O) or Nickel Nitrate (Ni(NO₃)₂·6H₂O))

Precipitating agent (e.g., Urea (CO(NH₂)₂), Ammonia solution (NH₃·H₂O))

Solvent (Deionized water)

Optional: Capping agent/surfactant (e.g., Thioglycerol)[10] or structural agent (e.g., Ethylene

glycol)[17]

Teflon-lined stainless-steel autoclave

Procedure:

Dissolve a specific amount of the nickel salt precursor in deionized water to form a

homogenous solution.

If using, add the capping agent or structural agent to the solution and stir.

Add the precipitating agent to the solution. The amount will influence the morphology of the

final product.

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a

designated period (e.g., 6-24 hours).

After the reaction, allow the autoclave to cool down to room temperature naturally.

Collect the precipitate by centrifugation, and wash it several times with deionized water and

ethanol to remove any unreacted reagents.
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Dry the obtained powder in an oven at a low temperature (e.g., 60-80 °C).

Finally, calcine the dried powder in a muffle furnace at a high temperature (e.g., 350-500 °C)

for a few hours to obtain the final NiO nanostructures.

Fabrication of Thick Film Gas Sensor
This protocol outlines the screen-printing method for fabricating a thick film sensor on an

alumina substrate.

Materials:

Synthesized NiO nanopowder

Organic binder (e.g., ethyl cellulose)

Solvent (e.g., terpineol)

Alumina (Al₂O₃) substrate with pre-printed electrodes (e.g., Au or Pt)

Screen printer

Drying oven and muffle furnace

Procedure:

Prepare a paste by mixing the NiO nanopowder with the organic binder and solvent in a

mortar and pestle until a homogenous slurry is formed.

Place the alumina substrate with interdigitated electrodes on the screen printer.

Use a squeegee to press the NiO paste through the screen mesh onto the substrate,

covering the electrode area.

Carefully remove the substrate and dry it in an oven at a low temperature (e.g., 100-150 °C)

to evaporate the solvent.

Sinter the dried film in a muffle furnace at a higher temperature (e.g., 400-600 °C) to burn out

the organic binder and form a stable, porous NiO thick film.
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Solder connecting wires to the electrode pads.

Gas Sensing Measurement Protocol
This protocol describes a standard setup and procedure for evaluating the gas sensing

performance of the fabricated NiO sensor.

Equipment:

Gas sensing measurement system with a sealed test chamber

Mass flow controllers (MFCs) for precise gas concentration control

Heater for controlling the sensor's operating temperature

Source meter or electrometer for resistance measurement

Data acquisition system (computer with appropriate software)

Target gas cylinders and a cylinder of synthetic air (as the carrier and reference gas)

Procedure:

Place the fabricated NiO sensor inside the test chamber and seal it.

Heat the sensor to the desired operating temperature and allow the resistance to stabilize in

a constant flow of synthetic air. This baseline resistance (Ra) is recorded.

Introduce a specific concentration of the target gas into the chamber by mixing it with

synthetic air using the MFCs. The total gas flow rate should be kept constant.[3]

Record the change in the sensor's resistance until it reaches a stable value in the presence

of the target gas (Rg).

Purge the chamber with synthetic air to allow the sensor's resistance to return to its original

baseline. The time taken for this is the recovery time.

The time taken for the sensor to reach 90% of the total resistance change upon gas

exposure is the response time.
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Repeat the exposure and recovery cycles to check for reproducibility.

Vary the concentration of the target gas and the operating temperature to determine the

optimal sensing conditions.

Figure 2: Experimental Workflow for NiO Gas Sensor
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Caption: Figure 2: Experimental Workflow for NiO Gas Sensor.

Conclusion and Future Perspectives
Nickel(II) oxide nanostructures have demonstrated significant potential for the development of

high-performance gas sensors for a variety of target analytes.[1][5] The performance of these

sensors can be further enhanced through strategies such as doping with other metals, forming

heterojunctions with other metal oxides, and surface functionalization with noble metals.[1][18]

Future research will likely focus on improving the selectivity, reducing the operating

temperature to lower power consumption, and enhancing the long-term stability of NiO-based

sensors.[1] The development of flexible and wearable gas sensors based on NiO is also a

promising area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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